CX516-d10

Descripción

BenchChem offers high-quality CX516-d10 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CX516-d10 including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

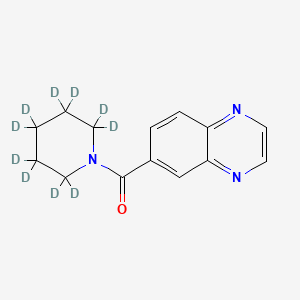

IUPAC Name |

(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-quinoxalin-6-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c18-14(17-8-2-1-3-9-17)11-4-5-12-13(10-11)16-7-6-15-12/h4-7,10H,1-3,8-9H2/i1D2,2D2,3D2,8D2,9D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDGGVOPIJEHOF-YRRFPNITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC3=NC=CN=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C(=O)C2=CC3=NC=CN=C3C=C2)([2H])[2H])([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Ampakine CX516-d10: A Deep Dive into its Mechanism of Action as a Positive Allosteric Modulator of AMPA Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of CX516-d10, a deuterated derivative of the ampakine CX516. Ampakines are a class of compounds that positively modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, key mediators of fast excitatory synaptic transmission in the central nervous system. This document details the molecular interactions, physiological consequences, and the experimental methodologies used to elucidate the function of this class of molecules.

Core Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors

CX516-d10, as a deuterated analog of CX516, is presumed to share the same fundamental mechanism of action. The primary target of CX516 is the AMPA receptor, a ligand-gated ion channel that responds to the neurotransmitter glutamate.

CX516 acts as a positive allosteric modulator (PAM) .[1][2] This means it does not activate the AMPA receptor directly but binds to a distinct site on the receptor protein, enhancing the receptor's response to glutamate.[2][3] The binding of CX516 induces a conformational change in the AMPA receptor that slows two key processes:

-

Deactivation: The rate at which the ion channel closes after glutamate dissociates from the receptor is reduced.[2][3] This leads to a prolonged open time of the channel in response to a single glutamate release event.

-

Desensitization: The process by which the receptor becomes temporarily insensitive to glutamate, even in its continued presence, is attenuated.[4]

The net effect of these actions is an amplification of the excitatory postsynaptic current (EPSC) mediated by AMPA receptors. This enhancement of synaptic transmission is believed to underlie the nootropic and neurotrophic effects observed with ampakines.

The deuteration of CX516 to create CX516-d10 is a common strategy in drug development aimed at improving the pharmacokinetic properties of a compound.[1] By replacing hydrogen atoms with their heavier isotope, deuterium, the metabolic stability of the molecule can be increased, potentially leading to a longer half-life and improved bioavailability. However, the core pharmacodynamic mechanism at the AMPA receptor is expected to remain unchanged.

Quantitative Data Summary

The following tables summarize key quantitative data for CX516 based on available literature. Specific data for CX516-d10 is limited, but it is expected to have a similar in vitro potency to CX516.

| Parameter | Value | Species/System | Reference |

| In Vitro Potency | |||

| AMPA Receptor Potentiation | EC50 of ~10-15 µM for reliable changes in polysynaptic glutamatergic responses | Rat hippocampal slices | [5] |

| In Vivo Efficacy | |||

| Effective Dose (Memory Enhancement) | 35 mg/kg | Rat | [5] |

| Electrophysiological Effect | Observation | Preparation | Reference |

| Synaptic Responses | |||

| EPSC Amplitude | Increased | Hippocampal Slices | [6] |

| EPSC Duration | Prolonged | Hippocampal Slices | [6] |

| Long-Term Potentiation (LTP) | |||

| Induction Threshold | Reduced amount of afferent activity required to induce LTP | In vivo (Rat) | [6] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of CX516 are provided below.

Electrophysiology: Whole-Cell Patch-Clamp Recordings in Hippocampal Slices

This protocol is fundamental for directly measuring the effects of CX516 on synaptic currents.

1. Slice Preparation:

- Rats are anesthetized and decapitated.

- The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 dextrose, and 2 CaCl2.

- Transverse hippocampal slices (300-400 µm thick) are prepared using a vibratome.

- Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

2. Recording:

- Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF.

- Whole-cell patch-clamp recordings are obtained from CA1 pyramidal neurons under visual guidance using differential interference contrast (DIC) microscopy.

- Patch pipettes (3-5 MΩ resistance) are filled with an internal solution containing (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 5 NaCl, 2 Mg-ATP, and 0.3 Na-GTP, with the pH adjusted to 7.3 with CsOH.

- Excitatory postsynaptic currents (EPSCs) are evoked by stimulating Schaffer collateral afferents with a bipolar stimulating electrode.

- Currents are recorded in voltage-clamp mode at a holding potential of -70 mV.

- After obtaining a stable baseline recording, CX516 is bath-applied at the desired concentration.

- Changes in EPSC amplitude and decay kinetics are measured and analyzed.

Biochemical Assay: AMPA Receptor Binding

While CX516 is a positive allosteric modulator and does not bind to the glutamate binding site, competitive binding assays can be used to investigate its allosteric effects.

1. Membrane Preparation:

- Rat cortical tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- The homogenate is centrifuged, and the resulting pellet is washed multiple times to enrich for synaptic membranes.

2. Binding Assay:

- Membrane preparations are incubated with a radiolabeled AMPA receptor agonist (e.g., [3H]AMPA) in the presence and absence of varying concentrations of CX516.

- Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled AMPA receptor agonist.

- After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

- The radioactivity retained on the filters is quantified by liquid scintillation counting.

- Data are analyzed to determine if CX516 alters the binding affinity of the radiolabeled agonist.

In Vivo Neurophysiology: Long-Term Potentiation (LTP) Measurement

This protocol assesses the effect of CX516 on a cellular model of learning and memory.

1. Animal Preparation and Surgery:

- Rats are anesthetized, and their heads are fixed in a stereotaxic frame.

- A recording electrode is implanted in the CA1 region of the hippocampus, and a stimulating electrode is placed in the Schaffer collateral pathway.

2. Electrophysiological Recording:

- Baseline synaptic responses (field excitatory postsynaptic potentials, fEPSPs) are recorded by delivering single-pulse stimuli to the Schaffer collaterals.

- After establishing a stable baseline, a high-frequency tetanus (e.g., 100 Hz for 1 second) is delivered to induce LTP.

- Post-tetanic potentiation and long-term potentiation are monitored by recording fEPSPs for at least 60 minutes after the tetanus.

3. Drug Administration:

- CX516 or vehicle is administered systemically (e.g., intraperitoneally) before the induction of LTP.

- The effect of the drug on the magnitude and duration of LTP is compared to the vehicle-treated control group.

Visualizations

Signaling Pathway

Caption: CX516-d10 binds to an allosteric site on the AMPA receptor, enhancing its response to glutamate.

Experimental Workflow

Caption: A multi-faceted approach is used to characterize the effects of CX516-d10 from the molecular to the behavioral level.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Placebo-Controlled Add-On Trial of the Ampakine, CX516, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

CX516-d10 as an AMPA Receptor Positive Allosteric Modulator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CX516, known chemically as 1-(quinoxalin-6-ylcarbonyl)piperidine, is a pioneering nootropic compound belonging to the ampakine class of drugs. It functions as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, the primary mediator of fast excitatory synaptic transmission in the central nervous system. By binding to an allosteric site on the AMPA receptor, CX516 enhances glutamatergic signaling, a mechanism that holds significant therapeutic potential for a range of neurological and psychiatric disorders characterized by cognitive deficits.

This technical guide provides an in-depth overview of CX516 and its deuterated analog, CX516-d10. While extensive research has been conducted on CX516, specific data for CX516-d10 is limited in publicly available literature. The inclusion of CX516-d10 in this guide is predicated on the established principle that deuteration can favorably alter the pharmacokinetic profile of a compound, primarily by slowing its metabolic breakdown. This can lead to increased bioavailability and a longer duration of action, potentially offering therapeutic advantages over the parent compound.

This document summarizes the available quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying molecular mechanisms and experimental workflows.

Core Concepts: Mechanism of Action

CX516 exerts its effects by binding to a distinct allosteric site on the AMPA receptor, separate from the glutamate binding site. This binding event does not activate the receptor directly but rather modulates its response to glutamate. The primary mechanism of action involves slowing the deactivation of the receptor channel, which is the rate at which the channel closes after glutamate has dissociated. This leads to a prolonged open time of the ion channel, resulting in an increased influx of sodium ions and a larger and more sustained excitatory postsynaptic potential (EPSP).[1][2] While some ampakines also significantly reduce receptor desensitization (the process by which the receptor becomes insensitive to continuous glutamate exposure), CX516 has a more pronounced effect on deactivation.[3]

The deuterated form, CX516-d10, is expected to share the same mechanism of action as CX516. The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, does not alter the fundamental chemical structure or the pharmacodynamic properties of the molecule. The rationale for developing CX516-d10 lies in the kinetic isotope effect, where the stronger carbon-deuterium bond can slow the rate of metabolic processes, particularly those involving cytochrome P450 enzymes. This can lead to a more favorable pharmacokinetic profile, including reduced clearance and increased half-life.

Signaling Pathway of AMPA Receptor Modulation by CX516

The following diagram illustrates the signaling cascade initiated by glutamate binding to the AMPA receptor and the subsequent positive modulation by CX516.

Quantitative Data

Table 1: In Vitro Efficacy of CX516

| Parameter | Value | Cell Type/Assay Condition | Reference |

| EC50 | 2.8 ± 0.9 mM | Enhancement of glutamate-evoked currents in acutely isolated prefrontal cortex pyramidal neurons | [1] |

Table 2: Preclinical In Vivo Dosing of CX516

| Species | Dose Range | Route of Administration | Behavioral Model | Reference |

| Rat | 10 - 50 mg/kg | Intraperitoneal | Delayed-Nonmatch-to-Sample (DNMS) | [4][5] |

| Rat | 10 - 20 mg/kg | Subcutaneous | Attentional set-shifting task (PCP-induced deficit model) | [6] |

Table 3: Clinical Dosing of CX516

| Population | Dose | Study Design | Indication | Reference |

| Schizophrenia Patients | 900 mg three times daily | Placebo-controlled, add-on to antipsychotics | Cognitive Deficits | [7] |

| Schizophrenia Patients | 300-900 mg three times daily | Placebo-controlled, as sole agent | Schizophrenia | [8] |

| Schizophrenia Patients | 900-1200 mg three times daily | Placebo-controlled, add-on to clozapine | Cognitive Deficits | [7] |

Table 4: Pharmacokinetic Parameters of CX516

| Parameter | Value | Species | Notes | Reference |

| Half-life (in blood) | ~15-20 min | Rat | A major metabolite has a similar half-life and about one-third the behavioral potency. | [4] |

| Half-life (in brain) | ~35-40 min | Rat | [5] |

Note on CX516-d10: While specific pharmacokinetic data for CX516-d10 is not available, the principle of deuteration suggests that its half-life would be longer and its clearance would be reduced compared to CX516. This is due to the kinetic isotope effect, which slows metabolic processes involving the cleavage of carbon-deuterium bonds.

Experimental Protocols

Detailed experimental protocols are often proprietary or not fully disclosed in publications. However, based on the methodologies described in the cited literature, the following sections outline the general procedures for key experiments used to characterize CX516.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the effect of CX516 on AMPA receptor-mediated currents in individual neurons.

Objective: To determine the potency (EC50) and efficacy of CX516 in modulating AMPA receptor currents.

General Procedure:

-

Slice Preparation: Acute brain slices (e.g., from the hippocampus or prefrontal cortex) are prepared from rodents.

-

Cell Identification: Pyramidal neurons are identified under a microscope with differential interference contrast optics.

-

Patching: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane, and then the membrane is ruptured to achieve the whole-cell configuration.

-

Recording: AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) are evoked by stimulating afferent fibers.

-

Drug Application: A baseline of stable EPSCs is recorded, after which CX516 is bath-applied at various concentrations.

-

Data Analysis: The change in the amplitude and decay kinetics of the EPSCs in the presence of CX516 is measured to determine its modulatory effects.

In Vivo Behavioral Testing: Morris Water Maze

The Morris water maze is a widely used behavioral task to assess spatial learning and memory in rodents, which are cognitive domains targeted by AMPA receptor modulators.

Objective: To evaluate the cognitive-enhancing effects of CX516.

General Procedure:

-

Apparatus: A circular pool is filled with opaque water, and a hidden escape platform is submerged below the water surface.

-

Acquisition Phase: Rodents are trained over several days to find the hidden platform using distal spatial cues in the room. The starting position is varied for each trial.

-

Drug Administration: CX516 or vehicle is administered before the training sessions.

-

Probe Trial: After the acquisition phase, the platform is removed, and the rodent is allowed to swim freely for a set period. The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.

-

Data Analysis: Parameters such as escape latency (time to find the platform), path length, and time spent in the target quadrant are analyzed to assess learning and memory.

Conclusion and Future Directions

CX516 has been a valuable tool in understanding the therapeutic potential of AMPA receptor modulation for cognitive enhancement. Its mechanism of action, primarily through slowing receptor deactivation, leads to an amplification of glutamatergic signaling. While preclinical studies have shown promise, clinical outcomes have been mixed, potentially due to the compound's pharmacokinetic properties, such as its short half-life.[9]

The development of CX516-d10 represents a logical next step in optimizing this therapeutic approach. By leveraging the kinetic isotope effect, deuteration has the potential to improve the metabolic stability of CX516, leading to a more favorable pharmacokinetic profile. This could translate to enhanced efficacy and a more convenient dosing regimen in a clinical setting.

However, a significant gap in the current literature is the lack of direct comparative studies between CX516 and CX516-d10. Future research should prioritize:

-

Pharmacokinetic and Metabolic Studies: Direct head-to-head studies in animal models are crucial to quantify the impact of deuteration on the absorption, distribution, metabolism, and excretion (ADME) of CX516-d10 compared to CX516.

-

Quantitative In Vitro Characterization: Determination of the binding affinity (Ki, Kd) of both CX516 and CX516-d10 to the AMPA receptor is needed for a complete pharmacological profile.

-

Preclinical Efficacy Studies: Once the pharmacokinetic profile of CX516-d10 is established, its efficacy in animal models of cognitive impairment should be rigorously evaluated and compared to that of CX516.

Addressing these research questions will be essential to fully understand the potential of CX516-d10 as a next-generation AMPA receptor positive allosteric modulator for the treatment of cognitive disorders.

References

- 1. AMPARs and Synaptic Plasticity: The Last 25 Years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Interactions between recording technique and AMPA receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A Placebo-Controlled Add-On Trial of the Ampakine, CX516, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preliminary experience with an ampakine (CX516) as a single agent for the treatment of schizophrenia: a case series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CX-516 - Wikipedia [en.wikipedia.org]

The Deuterium Difference: A Technical Guide to CX516 and its Deuterated Analog, CX516-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the ampakine CX516 and its deuterated counterpart, CX516-d10. While both compounds share a fundamental mechanism of action as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, the isotopic substitution in CX516-d10 introduces significant potential for altered pharmacokinetic and metabolic properties. This document summarizes the known characteristics of CX516, explores the theoretical and observed effects of deuteration, and provides detailed experimental protocols for their comparative analysis.

Core Compound Properties and Mechanism of Action

CX516 is a well-characterized nootropic compound that enhances glutamatergic neurotransmission.[1][2][3][4][5] It acts as a positive allosteric modulator of AMPA receptors, which are crucial for fast synaptic transmission in the central nervous system.[1][3][4][5] By binding to an allosteric site on the AMPA receptor complex, CX516 prolongs the time the ion channel remains open in response to glutamate.[3] This leads to an increased influx of cations (Na+ and Ca2+) and a subsequent enhancement of the excitatory postsynaptic potential. This modulation of AMPA receptor activity is believed to underlie the observed improvements in learning, memory, and cognitive performance in preclinical and clinical studies.[1][4]

CX516-d10 is a deuterated version of CX516, where ten hydrogen atoms have been replaced by their stable isotope, deuterium. This modification does not alter the fundamental pharmacodynamic action of the molecule at the AMPA receptor. However, the increased mass of deuterium and the greater strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to significant changes in the drug's metabolic fate. This phenomenon, known as the kinetic isotope effect, can result in a slower rate of metabolism, potentially leading to a longer half-life and increased systemic exposure.

Quantitative Data Summary

The following tables summarize the available quantitative data for CX516 and the theoretical implications for CX516-d10. Direct comparative experimental data for CX516-d10 is not extensively available in published literature, as it is primarily utilized as an internal standard in analytical assays.

Table 1: Physicochemical Properties

| Property | CX516 | CX516-d10 |

| Molecular Formula | C₁₄H₁₅N₃O | C₁₄H₅D₁₀N₃O |

| Molar Mass | ~241.29 g/mol | ~251.35 g/mol |

| Isotopic Substitution | None | 10 Deuterium Atoms |

Table 2: Pharmacokinetic Parameters

| Parameter | CX516 | CX516-d10 (Theoretical) |

| Half-life (t₁/₂) | Short | Potentially longer |

| Metabolism | Subject to oxidative metabolism | Potentially slower metabolism |

| Clearance | Relatively rapid | Potentially reduced |

| Bioavailability | Moderate | Potentially increased |

Table 3: Pharmacodynamic Parameters

| Parameter | CX516 | CX516-d10 |

| Mechanism of Action | AMPA Receptor Positive Allosteric Modulator | AMPA Receptor Positive Allosteric Modulator |

| Binding Site | Allosteric site on AMPA receptor | Allosteric site on AMPA receptor |

| Efficacy (at receptor) | Established | Expected to be similar to CX516 |

| Potency (at receptor) | Established | Expected to be similar to CX516 |

Signaling Pathways and Experimental Workflows

Signaling Pathway of CX516 at the AMPA Receptor

The following diagram illustrates the mechanism of action of CX516 at a glutamatergic synapse.

Experimental Workflow for Comparative Pharmacokinetic Analysis

The following diagram outlines a typical workflow for comparing the pharmacokinetic profiles of CX516 and CX516-d10.

Detailed Experimental Protocols

In Vitro Metabolic Stability Assay

Objective: To determine the rate of metabolism of CX516 and CX516-d10 in liver microsomes.

Methodology:

-

Microsome Preparation: Liver microsomes from a relevant species (e.g., human, rat, mouse) are prepared and protein concentration is determined.

-

Incubation: CX516 or CX516-d10 (at a fixed concentration, e.g., 1 µM) is incubated with the liver microsomes in the presence of NADPH (a necessary cofactor for many metabolic enzymes) at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: The metabolic reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Preparation: The samples are centrifuged to precipitate proteins, and the supernatant containing the remaining parent compound is collected.

-

LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life.

In Vivo Pharmacokinetic Study

Objective: To determine and compare the pharmacokinetic profiles of CX516 and CX516-d10 in an animal model.

Methodology:

-

Animal Model: A suitable animal model (e.g., Sprague-Dawley rats) is used. Animals are cannulated for serial blood sampling.

-

Dosing: Animals are divided into groups and administered either CX516, CX516-d10, or a vehicle control via a specific route (e.g., intravenous, oral).

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours post-dose).

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of CX516 or CX516-d10 in the plasma samples is determined using a validated LC-MS/MS method. For the analysis of CX516 samples, CX516-d10 would typically be used as the internal standard, and vice-versa.

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (t₁/₂), area under the curve (AUC), clearance (CL), and volume of distribution (Vd), using non-compartmental or compartmental analysis software.

-

Statistical Analysis: The pharmacokinetic parameters between the CX516 and CX516-d10 groups are compared using appropriate statistical tests.

Conclusion

The primary distinction between CX516 and CX516-d10 lies in the isotopic substitution of hydrogen with deuterium. This modification is not expected to alter the fundamental pharmacodynamic properties of the molecule at the AMPA receptor. However, the kinetic isotope effect introduced by deuteration has the potential to significantly impact the metabolic stability and pharmacokinetic profile of CX516-d10. This could manifest as a longer half-life, reduced clearance, and increased overall drug exposure compared to CX516. While direct comparative data is limited, the principles of deuteration in drug design suggest that CX516-d10 may offer an improved pharmacokinetic profile, warranting further investigation for its potential therapeutic applications. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies to elucidate the precise differences between these two compounds.

References

- 1. CX-516 - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Ampakine CX516 ameliorates functional deficits in AMPA receptors in a hippocampal slice model of protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Placebo-Controlled Add-On Trial of the Ampakine, CX516, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of the Ampakine CX516-d10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of CX516 and its deuterated analog, CX516-d10. CX516 is a first-generation ampakine, a class of compounds that positively modulate the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document details its mechanism of action, summarizes key in vitro and in vivo preclinical data, and provides methodologies for essential experimental protocols. The guide is intended for researchers and drug development professionals investigating AMPA receptor modulation for therapeutic applications in neurological and psychiatric disorders.

Introduction

CX516, also known as Ampalex, is a pioneering compound in the ampakine class of drugs that allosterically modulate AMPA receptors, the primary mediators of fast excitatory synaptic transmission in the central nervous system.[1] By enhancing AMPA receptor function, CX516 has been investigated for its potential to improve cognitive function in conditions such as Alzheimer's disease, schizophrenia, and attention-deficit/hyperactivity disorder (ADHD).[2][3] Despite showing promise in preclinical studies, its clinical development was hampered by low potency and a short half-life.[1]

CX516-d10 is a deuterated version of CX516.[4] The substitution of hydrogen with deuterium atoms is a strategy employed in drug development to potentially alter the pharmacokinetic profile of a compound, often to increase its metabolic stability and half-life.[5] This guide will focus on the known pharmacological properties of CX516, with the understanding that CX516-d10 was developed to improve upon its pharmacokinetic limitations.

Mechanism of Action

CX516 is a positive allosteric modulator (PAM) of the AMPA receptor.[6] It binds to an allosteric site on the receptor complex, distinct from the glutamate binding site.[7] This binding event does not activate the receptor directly but enhances the effect of glutamate. The primary mechanism of action of CX516 is to slow the deactivation of the AMPA receptor channel, thereby prolonging the time it remains open in response to glutamate binding.[3][8] This leads to an increased influx of sodium ions and a greater excitatory postsynaptic potential (EPSP).[8] Notably, CX516 has a more pronounced effect on slowing receptor deactivation than on preventing desensitization.[7][9] Unlike some other AMPA receptor modulators, CX516 does not significantly affect the binding affinity of glutamate for the receptor.[7]

The potentiation of AMPA receptor currents by CX516 is thought to underlie its effects on synaptic plasticity, particularly long-term potentiation (LTP), a cellular correlate of learning and memory.[8] By enhancing the depolarization of the postsynaptic membrane, CX516 facilitates the activation of NMDA receptors, which are critical for the induction of LTP.[2]

Quantitative Pharmacological Data

Table 1: In Vitro Potency of CX516

| Parameter | Value | Cell Type/Tissue | Reference |

| EC50 (glutamate-evoked current enhancement) | 2.8 ± 0.9 mM | Acutely isolated prefrontal cortex pyramidal neurons | [9] |

| Maximal Enhancement (Emax) | 4.8 ± 1.4-fold increase | Acutely isolated prefrontal cortex pyramidal neurons | [9] |

| Effect on Glutamate Potency | 3-fold increase | Acutely isolated prefrontal cortex pyramidal neurons | [9] |

Table 2: Pharmacokinetic Parameters of CX516

| Parameter | Value | Species | Reference |

| Elimination Half-life | ~45 minutes | Not specified (presumed human) | [1] |

| Elimination Half-life in Blood | ~15-20 minutes | Rats | [7] |

Preclinical In Vivo Data

CX516 has been evaluated in various animal models to assess its effects on cognition and behavior.

Table 3: Summary of In Vivo Studies with CX516

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Rats | 10 and 20 mg/kg, s.c. | Attenuated extradimensional shift deficits induced by phencyclidine. | |

| Rats | 35 mg/kg, i.p. | Improved performance in a spatial delayed-nonmatch-to-sample (DNMS) task. | [7] |

| Rats | Not specified | Enhanced hippocampal CA1 and CA3 cell firing during DNMS task. | [2][10] |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Current Recording

This protocol is adapted from standard methods for recording AMPA receptor-mediated currents in cultured neurons or brain slices.[11][12][13]

Objective: To measure the effect of CX516-d10 on AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).

Materials:

-

Cells: Cultured primary neurons or acute brain slices.

-

External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose. Continuously bubbled with 95% O2 / 5% CO2.

-

Internal Solution: Containing (in mM): 135 K-Gluconate, 10 KCl, 1 EGTA, 10 HEPES, 2 Mg-ATP, and 0.38 Tris-GTP. pH adjusted to 7.3 with KOH.

-

Pharmacological Agents: Tetrodotoxin (TTX) to block voltage-gated sodium channels, picrotoxin to block GABAA receptors, and D-AP5 to block NMDA receptors.

-

Recording Equipment: Patch-clamp amplifier, micromanipulator, microscope with DIC optics, perfusion system.

Procedure:

-

Prepare cultured neurons on coverslips or obtain acute brain slices using a vibratome.

-

Transfer the preparation to the recording chamber and continuously perfuse with oxygenated aCSF.

-

Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a visually identified neuron.

-

Hold the neuron at a membrane potential of -70 mV.

-

Record baseline spontaneous or evoked AMPA receptor-mediated EPSCs.

-

Bath-apply CX516-d10 at the desired concentration and record the changes in EPSC amplitude and decay kinetics.

-

Wash out the compound to observe the reversal of the effect.

Data Analysis:

-

Measure the peak amplitude and the decay time constant (tau) of the EPSCs before, during, and after drug application.

-

Compare the mean values using appropriate statistical tests (e.g., paired t-test or ANOVA).

Delayed Non-Match-to-Sample (DNMS) Task

This protocol is a standard behavioral assay to assess short-term working memory in rodents and has been used to evaluate the effects of CX516.[7][14][15]

Objective: To evaluate the effect of CX516-d10 on spatial working memory in rats.

Apparatus:

-

An operant chamber equipped with two retractable levers, a central food pellet dispenser, and a house light.

Procedure:

-

Habituation and Training:

-

Food-restrict the rats to 85-90% of their free-feeding body weight.

-

Habituate the rats to the operant chamber.

-

Train the rats to press the levers for a food reward.

-

-

DNMS Task:

-

Sample Phase: At the beginning of each trial, one of the two levers (the "sample" lever) is extended. The rat must press this lever to receive a food reward. The lever then retracts.

-

Delay Phase: A variable delay period (e.g., 0, 7, 14, 21, or 28 seconds) is introduced.

-

Choice Phase: After the delay, both levers are extended. The rat must press the lever that was not presented in the sample phase (the "non-match" lever) to receive a food reward. A correct choice is rewarded, and an incorrect choice is not.

-

Inter-Trial Interval (ITI): A fixed ITI (e.g., 15 seconds) separates each trial.

-

-

Drug Administration:

-

Once the rats reach a stable baseline performance, administer CX516-d10 or vehicle intraperitoneally (i.p.) at a predetermined time before the behavioral session.

-

Assess performance on the DNMS task.

-

Data Analysis:

-

Calculate the percentage of correct choices for each delay interval.

-

Compare the performance between the drug-treated and vehicle-treated groups using two-way ANOVA (treatment x delay).

Signaling Pathways

CX516-d10, by modulating AMPA receptors, influences downstream signaling cascades that are crucial for synaptic plasticity.

AMPA Receptor-Mediated Signaling

The binding of glutamate to AMPA receptors leads to the influx of Na+ ions, causing depolarization of the postsynaptic membrane. This depolarization is critical for relieving the Mg2+ block of the NMDA receptor, allowing for Ca2+ influx and the activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII). CaMKII plays a pivotal role in the trafficking and insertion of AMPA receptors into the postsynaptic density, a key process in LTP.

AMPA Receptor Trafficking

The number of AMPA receptors at the synapse is tightly regulated through a dynamic process of trafficking, which includes exocytosis, endocytosis, recycling, and lateral diffusion.[16] Long-term potentiation is associated with an increase in the number of AMPA receptors at the postsynaptic membrane, while long-term depression (LTD) is associated with their removal.[16] CX516-d10, by enhancing AMPA receptor activity, can influence these trafficking pathways, promoting a state that is favorable for synaptic strengthening.

Conclusion

CX516 is a well-characterized ampakine that has been instrumental in understanding the therapeutic potential of AMPA receptor modulation. Its deuterated analog, CX516-d10, represents an effort to improve its pharmacokinetic properties. This guide provides a foundational understanding of the pharmacology of CX516, including its mechanism of action, preclinical data, and detailed experimental protocols. For researchers and drug development professionals, this information serves as a valuable resource for designing and interpreting studies aimed at exploring the therapeutic utility of this class of compounds. Further research into the specific pharmacological profile of CX516-d10 is warranted to fully elucidate its potential advantages over the parent compound.

References

- 1. Synaptic activity regulates AMPA receptor trafficking through different recycling pathways | eLife [elifesciences.org]

- 2. AMPA receptor trafficking and the mechanisms underlying synaptic plasticity and cognitive aging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Structural analysis of the positive AMPA receptor modulators CX516 and Me-CX516 in complex with the GluA2 ligand-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Pharmacokinetics, Bioavailability, Excretion and Metabolism Studies of Akebia Saponin D in Rats: Causes of the Ultra-Low Oral Bioavailability and Metabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Placebo-Controlled Add-On Trial of the Ampakine, CX516, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. Facilitative effects of the ampakine CX516 on short-term memory in rats: enhancement of delayed-nonmatch-to-sample performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Impairment in Delayed Non-Matching to Sample Following Lesions of Dorsal Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. AMPA receptor trafficking pathways and links to dendritic spine morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of AMPA Receptor Trafficking and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

CX516-d10: A Technical Guide to its Role in Enhancing Synaptic Plasticity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of CX516-d10, a deuterated ampakine, and its role in the enhancement of synaptic plasticity. As a positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, CX516-d10 represents a significant area of interest for therapeutic interventions in neurological and psychiatric disorders characterized by cognitive deficits. This document details the molecular mechanisms of action, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols for assessing its efficacy, and visualizes the critical signaling pathways and experimental workflows. While the majority of the available research has been conducted on the parent compound, CX516, the findings are considered directly applicable to the pharmacodynamic properties of CX516-d10, with deuteration primarily influencing its pharmacokinetic profile.[1]

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the fundamental cellular mechanism underlying learning and memory.[2] A key player in the induction and expression of synaptic plasticity, particularly long-term potentiation (LTP), is the AMPA-type glutamate receptor.[3][4] Ampakines are a class of compounds that positively modulate AMPA receptors, and CX516 is a well-studied member of this class.[2][5] CX516-d10 is the deuterated form of CX516, a modification intended to improve its pharmacokinetic properties.[1] This guide will explore the core mechanisms by which CX516-d10 enhances synaptic plasticity, drawing upon the extensive research conducted on its parent compound.

Mechanism of Action

CX516 acts as a positive allosteric modulator of the AMPA receptor.[6][7] It binds to a site on the receptor distinct from the glutamate binding site and slows the receptor's deactivation and desensitization.[8][9] This modulation results in a prolonged opening of the ion channel in response to glutamate, leading to an increased influx of Na+ and Ca2+ ions.[8] The enhanced depolarization of the postsynaptic membrane facilitates the removal of the Mg2+ block from the N-methyl-D-aspartate (NMDA) receptor, a critical step for the induction of LTP.[10] This increased calcium influx through NMDA receptors activates downstream signaling cascades, including Calcium/calmodulin-dependent protein kinase II (CaMKII) and cyclic AMP-responsive element-binding protein (CREB), which are crucial for the structural and functional changes associated with long-lasting synaptic potentiation.[3][11][12]

Signaling Pathway Diagram

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies investigating the effects of CX516.

Table 1: In Vivo Efficacy in Rodent Models

| Parameter | Animal Model | Dosage | Route | Key Finding | Reference |

| Short-Term Memory | Rat | 35 mg/kg | Intraperitoneal | Significant improvement in Delayed-Nonmatch-to-Sample (DNMS) task performance, particularly at longer delays (6-35 sec). | [9] |

| Hippocampal Cell Firing | Rat | 35 mg/kg | Intraperitoneal | 100-350% enhancement of hippocampal neuronal firing during correct trials in the DNMS task. | [13] |

| Brain Concentration | Rat | 35 mg/kg | Intraperitoneal | Achieved brain levels of approximately 50 μM. | [9] |

| Performance Increase | Rat | 35 mg/kg | Intraperitoneal | A maximum increase of 25% over baseline performance in the DNMS task. | [9] |

Table 2: In Vitro Electrophysiological Effects

| Parameter | Preparation | Concentration | Key Finding | Reference |

| Steady-State Current | Oocytes expressing AMPA receptors | 6 mM | ~1000% increase in glutamate-induced steady-state currents. | |

| Synaptic Transmission | Hippocampal Slices | Not specified | Increased size and duration of excitatory postsynaptic potentials (EPSPs). | [9] |

| LTP Induction | Hippocampal Slices | Not specified | Facilitated induction of LTP. | [7] |

Detailed Experimental Protocols

In Vitro Long-Term Potentiation (LTP) Recording in Acute Hippocampal Slices

This protocol describes the methodology for preparing acute rodent hippocampal slices and recording field excitatory postsynaptic potentials (fEPSPs) to assess the effect of CX516-d10 on LTP.

1. Preparation of Solutions:

-

Dissection Buffer (in mM): 87 NaCl, 2.5 KCl, 7 MgCl2, 0.5 CaCl2, 25 NaHCO3, 1.25 NaH2PO4, 75 sucrose, and 25 glucose. Continuously oxygenate with 95% O2 / 5% CO2.[14]

-

Artificial Cerebrospinal Fluid (aCSF) for Recording (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose. Continuously oxygenate with 95% O2 / 5% CO2.[14]

2. Hippocampal Slice Preparation:

-

Anesthetize a rodent (e.g., mouse or rat) with isoflurane and decapitate.[14]

-

Rapidly dissect the brain and immerse it in ice-cold, oxygenated dissection buffer.[14]

-

Isolate the hippocampi and prepare 400 μm thick transverse slices using a vibratome.[14][15]

-

Transfer the slices to an incubation chamber with oxygenated aCSF and allow them to recover at 32-34°C for at least 30 minutes, followed by storage at room temperature.[14]

3. Electrophysiological Recording:

-

Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at 30-32°C.[10][14]

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.[6][10]

-

Deliver baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs. Adjust the stimulus intensity to elicit a response that is 30-50% of the maximum amplitude.[14]

-

Record a stable baseline for at least 20-30 minutes.[10][14]

-

Apply CX516-d10 to the perfusing aCSF at the desired concentration and continue recording for a further 20-30 minutes to establish a new baseline in the presence of the compound.

4. LTP Induction and Measurement:

-

Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, repeated at 5 Hz).[10]

-

Resume baseline stimulation (0.05 Hz) immediately after HFS and record for at least 60 minutes to monitor the potentiation of the fEPSP slope.[14]

-

The magnitude of LTP is quantified as the percentage increase in the fEPSP slope from the pre-HFS baseline.

Experimental Workflow Diagram

Conclusion and Future Directions

CX516-d10, through its positive allosteric modulation of AMPA receptors, is a potent enhancer of synaptic plasticity. The available data, primarily from its parent compound CX516, robustly supports its role in facilitating LTP and improving cognitive function in preclinical models. The detailed mechanisms and protocols provided in this guide offer a framework for the continued investigation of CX516-d10 and other ampakines.

Future research should focus on elucidating the precise pharmacokinetic and pharmacodynamic profile of CX516-d10 in comparison to CX516, to fully understand the therapeutic advantages of deuteration. Furthermore, exploring the long-term effects of CX516-d10 on synaptic structure and network activity will be crucial for its development as a potential therapeutic agent for cognitive disorders. The use of the experimental paradigms outlined herein will be instrumental in advancing our understanding of this promising class of cognitive enhancers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synaptic Plasticity 101: The Story of the AMPA Receptor for the Brain Stimulation Practitioner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AMPA Receptors in Synaptic Plasticity, Memory Function, and Brain Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synaptic AMPA receptor plasticity ... | Article | H1 Connect [archive.connect.h1.co]

- 5. CX-516 - Wikipedia [en.wikipedia.org]

- 6. LTP Physiology Protocol | SynapseWeb [synapseweb.clm.utexas.edu]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Frontiers | The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity [frontiersin.org]

- 9. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential activation of CREB by Ca2+/calmodulin-dependent protein kinases type II and type IV involves phosphorylation of a site that negatively regulates activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. CaMKIIδ-dependent Inhibition of cAMP-response Element-binding Protein Activity in Vascular Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Hippocampal slices preparation and local field potential (LTP) recordings [bio-protocol.org]

- 15. Video: Improved Preparation and Preservation of Hippocampal Mouse Slices for a Very Stable and Reproducible Recording of Long-term Potentiation [jove.com]

Investigating the Nootropic Effects of CX516 and its Deuterated Analog, CX516-d10: A Technical Whitepaper

Disclaimer: This technical guide focuses primarily on the ampakine CX516 due to a lack of specific research on the nootropic effects of its deuterated form, CX516-d10. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

CX516 is a first-generation ampakine, a class of compounds known for their positive allosteric modulation of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] These receptors are critical for mediating fast excitatory synaptic transmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[3][4] The potential of CX516 as a cognitive enhancer, or nootropic, has been explored in both preclinical and clinical settings. This whitepaper provides an in-depth technical overview of the nootropic effects of CX516, including its mechanism of action, a summary of key experimental findings, and detailed protocols.

CX516-d10 is a deuterated version of CX516, meaning specific hydrogen atoms in its molecular structure have been replaced with deuterium, a stable isotope of hydrogen. While primarily utilized as an internal standard in research for its parent compound, the process of deuteration has been shown to alter the pharmacokinetic profiles of drugs, potentially affecting their metabolic stability and half-life.[5][6][7][8][9] This could have implications for the therapeutic window and efficacy of CX516, a compound whose clinical utility has been hampered by low potency and a short half-life. This paper will also briefly explore the potential ramifications of deuteration on the nootropic profile of CX516.

Mechanism of Action: Positive Allosteric Modulation of AMPA Receptors

CX516 exerts its effects by binding to an allosteric site on the AMPA receptor, a ligand-gated ion channel. This binding event does not activate the receptor directly but rather enhances the receptor's response to its endogenous ligand, glutamate. The binding of CX516 stabilizes the open-channel conformation of the AMPA receptor, leading to a prolonged influx of sodium and calcium ions upon glutamate binding.[1] This potentiation of glutamatergic signaling is believed to be the underlying mechanism for the observed cognitive-enhancing effects in preclinical models.

The enhanced synaptic transmission and potentiation of long-term potentiation (LTP), a cellular correlate of learning and memory, are key downstream effects of CX516's modulation of the AMPA receptor.[4]

Below is a diagram illustrating the signaling pathway of AMPA receptor modulation by CX516.

References

- 1. A Placebo-Controlled Add-On Trial of the Ampakine, CX516, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A placebo-controlled add-on trial of the Ampakine, CX516, for cognitive deficits in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. books.rsc.org [books.rsc.org]

- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Deuterated drug - Wikipedia [en.wikipedia.org]

- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What Are Deuterated Drugs? Everything You Need to Know About Deuterated Compounds [simsonpharma.com]

Methodological & Application

Protocol for in vivo administration of CX516-d10 in rodent models.

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

CX516 is a first-generation ampakine, a class of compounds that act as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It enhances glutamatergic neurotransmission, a process central to synaptic plasticity, learning, and memory.[1][2] CX516-d10 is a deuterated form of CX516, where ten hydrogen atoms have been replaced by deuterium. This isotopic labeling makes it a valuable tool for pharmacokinetic studies, as it can be distinguished from its non-deuterated counterpart by mass spectrometry. Deuteration may also alter the metabolic profile and half-life of the compound.[3][4]

This document provides detailed protocols for the in vivo administration of CX516-d10 in rodent models for behavioral assessment, specifically focusing on the Delayed Nonmatch-to-Sample (DNMS) task in rats and the Conditioned Place Aversion (CPA) task in mice.

Data Presentation

Table 1: CX516 Dosage and Administration in Rodent Models

| Species | Dosage Range | Common Dose | Vehicle | Route of Administration | Half-life (CX516) | Reference(s) |

| Rat | 10 - 70 mg/kg | 35 mg/kg | 25% w/v 2-hydroxypropyl-β-cyclodextrin in saline | Intraperitoneal (i.p.) | ~15-20 minutes | [1][5] |

| Mouse | 5 mg/kg | 5 mg/kg | Not specified | Intraperitoneal (i.p.) | Not specified | [6] |

Note: The pharmacokinetic profile of CX516-d10 has not been extensively published. Researchers should consider that deuteration may alter the half-life and metabolism compared to CX516. Pilot studies are recommended to determine the optimal dosage and timing for specific experimental paradigms.

Signaling Pathway

CX516 and its deuterated analog, CX516-d10, enhance the function of AMPA receptors, which are ionotropic glutamate receptors critical for fast excitatory synaptic transmission in the central nervous system. By binding to an allosteric site on the AMPA receptor, CX516 slows the receptor's deactivation and desensitization, leading to an prolonged influx of sodium and calcium ions in response to glutamate binding. This potentiation of AMPA receptor activity strengthens synaptic connections, a cellular mechanism underlying learning and memory.

References

- 1. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CX-516 - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Pharmacokinetics and metabolism of dofetilide in mouse, rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AMPAkine CX516 alleviated chronic ethanol exposure-induced neurodegeneration and depressive-like behavior in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for CX516-d10 in Rodent Cognitive Enhancement Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of CX516-d10, an ampakine compound, for cognitive enhancement studies in rat models. The following sections detail quantitative dosage information, standardized experimental protocols, and the underlying molecular mechanisms, designed to facilitate the replication and extension of previous research findings.

Quantitative Data Summary: CX516 Dosage in Rats

The administration of CX516 has been systematically evaluated to determine its efficacy in enhancing cognitive performance in rats, particularly in tasks assessing short-term memory. The table below summarizes the key quantitative data derived from these studies.

| Parameter | Value | Notes | Source |

| Effective Dose Range | 10 - 70 mg/kg | Injections. | [1] |

| Optimal Dose | 35 mg/kg | Provided the most consistent facilitation of performance across animals. | [1] |

| Administration Route | Intraperitoneal (IP) Injection | Standard route for systemic delivery. | [1][2] |

| Vehicle | 25% w/v 2-hydroxypropyl-β-cyclodextrin in saline | CX516 was prepared as a 35 mg/ml stock solution. | [1][2] |

| Frequency of Dosing | Daily, alternated with vehicle | Administered prior to behavioral testing sessions. | [1] |

| Pharmacokinetics | Half-life in blood: ~15-20 min | A major metabolite has about one-third the behavioral potency and a similar half-life. | [1] |

Experimental Protocol: Delayed-Nonmatch-to-Sample (DNMS) Task

The following protocol outlines a typical experimental workflow for assessing the cognitive-enhancing effects of CX516 in rats using the DNMS task. This task is particularly sensitive to the effects of ampakines on short-term memory.

Objective: To evaluate the effect of CX516 on short-term spatial memory in rats.

Materials:

-

CX516 (also known as BDP-12)

-

2-hydroxypropyl-β-cyclodextrin (vehicle)

-

Sterile saline

-

Standard rat housing and husbandry supplies

-

DNMS apparatus (e.g., a two-lever operant chamber)

-

Syringes and needles for IP injections

Procedure:

-

Animal Subjects: Adult male rats are typically used. They should be housed individually and maintained on a regular light-dark cycle. All procedures must conform to institutional and national guidelines for animal care.

-

Drug Preparation: Prepare a 35 mg/ml stock solution of CX516 in a 25% w/v solution of 2-hydroxypropyl-β-cyclodextrin in sterile saline. The solution should be sonicated to ensure it is thoroughly mixed. The vehicle solution (25% cyclodextrin in saline) should be prepared for the control group.

-

Apparatus: A standard two-lever operant chamber equipped with a food pellet dispenser is used. The chamber is controlled by a computer system that presents the task and records behavioral responses.

-

DNMS Task Training (Pre-Drug):

-

Rats are first trained to press a lever for a food reward.

-

They are then trained on the nonmatch-to-sample rule: a sample lever is presented, and after a delay, both levers are presented. A press on the "non-matching" lever (the one not presented as the sample) is rewarded.

-

The delay between the sample and choice phases is gradually increased as the animals' performance improves.

-

Training continues until a stable baseline performance is achieved (e.g., >85% correct on trials with short delays).

-

-

CX516 Administration and Testing:

-

Divide the animals into two groups: an experimental group receiving CX516 (35 mg/kg, IP) and a control group receiving the vehicle injection.

-

Administer the injections approximately 30-40 minutes before the start of the behavioral session.

-

A typical study design involves alternating drug and vehicle administration days for the experimental group over a set period (e.g., 17 days). The control group receives vehicle injections daily.

-

Following the drug administration period, a "washout" period where all animals receive only vehicle can be included to assess lasting effects.

-

-

Data Collection and Analysis:

-

Record the percentage of correct responses at different delay intervals (e.g., 1-5 sec, 6-35 sec).

-

Analyze the data to compare the performance of the CX516-treated group with the control group and with their own baseline performance. Statistical analysis, such as ANOVA, can be used to determine the significance of any observed effects.

-

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for CX516 and the general experimental workflow.

Caption: Proposed signaling pathway for CX516 at the glutamatergic synapse.

Caption: Experimental workflow for a rat cognitive enhancement study using CX516.

Mechanism of Action

CX516 is classified as an ampakine, a class of compounds that positively modulate AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors.[1][3] These receptors are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the central nervous system.

CX516 binds to an allosteric site on the AMPA receptor.[4] This binding slows the deactivation of the receptor channel in response to the neurotransmitter glutamate.[1][3] The prolonged channel opening leads to an increased influx of cations (primarily Na+ and Ca2+) into the postsynaptic neuron, thereby enhancing the magnitude and duration of the excitatory postsynaptic potential.[4] This potentiation of glutamatergic signaling is believed to be the primary mechanism underlying the cognitive-enhancing effects of CX516.[1]

References

- 1. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Enhancement of Delayed-Nonmatch-to-Sample Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facilitative Effects of the Ampakine CX516 on Short-Term Memory in Rats: Correlations with Hippocampal Neuronal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AMPAkines potentiate the corticostriatal pathway to reduce acute and chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Placebo-Controlled Add-On Trial of the Ampakine, CX516, for Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

Application of CX516-d10 in Alzheimer's Disease Research Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

CX516-d10 is the deuterated form of CX516, a member of the ampakine class of compounds that act as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] By enhancing glutamatergic neurotransmission, a key process in synaptic plasticity, learning, and memory, CX516 and its deuterated analog are valuable research tools for investigating cognitive dysfunction in neurological disorders such as Alzheimer's disease (AD).[2][3] The deuteration of CX516 to CX516-d10 is a common strategy in drug development to potentially improve pharmacokinetic properties, such as metabolic stability and half-life, without altering the fundamental mechanism of action.[1]

Alzheimer's disease is characterized by synaptic dysfunction and cognitive decline, which are linked to the pathological accumulation of amyloid-beta (Aβ) and hyperphosphorylated tau proteins.[4][5] Research suggests that enhancing AMPA receptor function can ameliorate synaptic deficits and may offer a therapeutic avenue for AD.[2][4] These application notes provide a summary of the use of CX516 in preclinical AD research models, including quantitative data and detailed experimental protocols. While specific data for CX516-d10 is limited, the information provided for CX516 is directly applicable to its deuterated form in terms of its biological activity and experimental application.

Mechanism of Action and Signaling Pathways

CX516 acts by binding to an allosteric site on the AMPA receptor, slowing the receptor's deactivation and desensitization, thereby potentiating the ionic current mediated by the binding of glutamate.[6] This enhancement of AMPA receptor activity is believed to trigger downstream signaling cascades that are crucial for synaptic plasticity, including long-term potentiation (LTP), a cellular correlate of learning and memory.[6]

One of the key downstream pathways influenced by AMPA receptor activation is the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade. Enhanced AMPA receptor function can lead to increased BDNF release and activation of its receptor, Tropomyosin receptor kinase B (TrkB). This, in turn, initiates signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which promote neuronal survival, synaptogenesis, and synaptic plasticity. In the context of Alzheimer's disease, where BDNF signaling is often impaired, positive modulation of AMPA receptors by compounds like CX516 may help restore these crucial functions.

CX516-d10 Signaling Pathway. This diagram illustrates the mechanism of action of CX516-d10 as a positive allosteric modulator of the AMPA receptor, leading to enhanced synaptic plasticity.

Quantitative Data Summary

The following tables summarize the quantitative findings from a key in vitro study investigating the effects of CX516 in an organotypic hippocampal slice model of protein accumulation, which shares pathological features with Alzheimer's disease.[2]

Table 1: Effect of CX516 on AMPA Receptor-Mediated Miniature Excitatory Postsynaptic Currents (mEPSCs)

| Parameter | Control | Chloroquine-Treated (AD Model) | Chloroquine-Treated + CX516 (100 µM) |

| mEPSC Frequency (Hz) | 1.8 ± 0.2 | 0.9 ± 0.1 | 1.6 ± 0.2# |

| mEPSC Amplitude (pA) | 15.2 ± 1.1 | 10.5 ± 0.9 | 14.8 ± 1.3# |

*p < 0.05 vs. Control; #p < 0.05 vs. Chloroquine-Treated. Data are presented as mean ± SEM.

Table 2: Effect of CX516 on Single-Channel AMPA Receptor Properties

| Parameter | Control | Chloroquine-Treated (AD Model) | Chloroquine-Treated + CX516 (100 µM) |

| Probability of Opening (Po) | 0.025 ± 0.003 | 0.012 ± 0.002 | 0.023 ± 0.004# |

| Mean Open Time (ms) | 1.2 ± 0.1 | 0.7 ± 0.1 | 1.1 ± 0.2# |

*p < 0.05 vs. Control; #p < 0.05 vs. Chloroquine-Treated. Data are presented as mean ± SEM.

Experimental Protocols

Organotypic Hippocampal Slice Culture Model of Protein Accumulation

This protocol is adapted from Nistico et al., 2008 and provides a method for creating an ex vivo model that recapitulates some of the protein accumulation pathologies observed in Alzheimer's disease.[2]

Materials:

-

Postnatal day 7-9 Wistar rat pups

-

Dissection medium: Minimum Essential Medium (MEM) with 25 mM HEPES, 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin.

-

Culture medium: 50% MEM, 25% Hank's Balanced Salt Solution (HBSS), 25% heat-inactivated horse serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 25 mM D-glucose.

-

Millicell-CM culture inserts (0.4 µm)

-

Chloroquine (to induce lysosomal dysfunction and protein accumulation)

-

CX516

Procedure:

-

Sacrifice rat pups and decapitate.

-

Rapidly remove the brain and place it in ice-cold dissection medium.

-

Isolate the hippocampi and cut them into 400 µm thick transverse slices using a McIlwain tissue chopper.

-

Gently separate the slices in cold dissection medium.

-

Place 2-3 slices onto each Millicell-CM insert in a six-well plate containing 1 mL of culture medium per well.

-

Incubate at 37°C in a 5% CO2 humidified atmosphere.

-

Change the culture medium every 2-3 days.

-

To induce an AD-like pathology, treat the slices with 10 µM chloroquine for 48 hours after 7 days in vitro.

-

For drug treatment studies, apply CX516 (e.g., 100 µM) to the culture medium of the chloroquine-treated slices.

Organotypic Slice Culture Workflow. A flowchart of the experimental procedure for the hippocampal slice culture model of protein accumulation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol details the method for recording mEPSCs from CA1 pyramidal neurons in the organotypic hippocampal slices, as described by Nistico et al., 2008.[2]

Materials:

-

Organotypic hippocampal slices (prepared as above)

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 4.4 KCl, 1 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1.2 MgSO4, 10 D-glucose, saturated with 95% O2/5% CO2.

-

Tetrodotoxin (TTX, 1 µM) to block action potentials.

-

Bicuculline methiodide (20 µM) to block GABAA receptors.

-

Patch pipettes (3-5 MΩ) filled with intracellular solution containing (in mM): 120 K-gluconate, 10 KCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 Na2ATP, 0.2 NaGTP (pH 7.3).

-

Patch-clamp amplifier and data acquisition system.

Procedure:

-

Transfer a hippocampal slice to the recording chamber and continuously perfuse with aCSF at room temperature.

-

Visualize CA1 pyramidal neurons using an upright microscope with infrared differential interference contrast optics.

-

Establish a whole-cell patch-clamp recording in voltage-clamp mode, holding the membrane potential at -70 mV.

-

Add TTX and bicuculline to the aCSF to isolate AMPA receptor-mediated mEPSCs.

-

Record spontaneous mEPSCs for a stable period (e.g., 5-10 minutes) for baseline measurement.

-

For drug application, perfuse the slice with aCSF containing CX516 (e.g., 100 µM) and record mEPSCs.

-

Analyze the recorded data to determine the frequency and amplitude of mEPSCs using appropriate software.

In Vivo Behavioral Assessment in Alzheimer's Disease Models

Animal Model:

-

Transgenic mouse models of Alzheimer's disease (e.g., APP/PS1, 5xFAD) and age-matched wild-type controls.[7]

Materials:

-

Morris Water Maze: A circular pool (e.g., 1.5 m in diameter) filled with water made opaque with non-toxic paint.

-

A hidden escape platform submerged just below the water surface.

-

Visual cues placed around the pool.

-

Video tracking system.

-

CX516-d10 solution for administration (e.g., intraperitoneal injection).

Procedure:

-

Acquisition Phase (e.g., 5 days):

-

Administer CX516-d10 or vehicle to the mice at a predetermined time before each daily session.

-

Each mouse undergoes four trials per day. In each trial, the mouse is placed into the pool from one of four starting positions in a quasi-random order.

-

The mouse is allowed to swim and find the hidden platform. If the mouse does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it.

-

The mouse is allowed to remain on the platform for a short period (e.g., 15-30 seconds).

-

Record the escape latency (time to find the platform) and path length for each trial.

-

-

Probe Trial (e.g., on day 6):

-

Remove the escape platform from the pool.

-

Place the mouse in the pool from a novel starting position and allow it to swim for a set time (e.g., 60 seconds).

-

Record the time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location.

-

Morris Water Maze Experimental Workflow. A diagram outlining the steps for assessing spatial learning and memory in mice.

Conclusion

CX516-d10, as a positive allosteric modulator of AMPA receptors, represents a significant tool for investigating the synaptic basis of cognitive deficits in Alzheimer's disease models. The provided data and protocols from in vitro studies with CX516 demonstrate its potential to rescue synaptic dysfunction. Future in vivo studies using CX516-d10 in transgenic AD models are warranted to further elucidate its therapeutic potential and to explore its effects on cognitive performance and underlying AD pathology. The experimental workflows provided herein offer a robust framework for conducting such investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ampakine CX516 ameliorates functional deficits in AMPA receptors in a hippocampal slice model of protein accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AMPA receptors in Alzheimer disease: Pathological changes and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. NMDA and AMPA receptors dysregulation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of AMPA Receptor Modulation in the Treatment of Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transgenic Mouse Models of Alzheimer’s Disease: Behavioral Testing and Considerations - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing the Effect of CX516-d10 on Memory

For Researchers, Scientists, and Drug Development Professionals

Introduction

CX516 is a well-characterized ampakine, a class of drugs that act as positive allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] By potentiating AMPA receptor function, CX516 has been shown to enhance synaptic plasticity, specifically long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[2] Preclinical studies have demonstrated the efficacy of CX516 in improving performance in various memory tasks in rodents.[2][3]

This document provides a detailed experimental design for assessing the effects of CX516-d10, a deuterated form of CX516, on memory. Deuteration, the substitution of hydrogen with its heavy isotope deuterium, can alter the pharmacokinetic properties of a compound, often leading to a more favorable metabolic profile and increased half-life.[4][5][6][7] The following protocols and application notes are designed to rigorously evaluate the potential memory-enhancing effects of CX516-d10 in preclinical rodent models.

Rationale for Using CX516-d10

The primary rationale for investigating CX516-d10 is the potential for an improved pharmacokinetic profile compared to its non-deuterated counterpart. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes mediated by enzymes like the cytochrome P450 system.[8] This may result in:

-

Increased half-life and exposure: A slower rate of metabolism can lead to sustained plasma and brain concentrations of the drug.

-

Reduced metabolic variability: Slower metabolism may lead to more consistent exposure across subjects.

-

Altered metabolite profile: Deuteration can shift metabolic pathways, potentially reducing the formation of inactive or unwanted metabolites.

These potential pharmacokinetic advantages could translate to enhanced efficacy, a wider therapeutic window, and a more convenient dosing regimen for CX516-d10.

Experimental Design: An Overview

A comprehensive preclinical assessment of CX516-d10 on memory should involve a multi-tiered approach, including pharmacokinetic analysis, behavioral testing, and electrophysiological studies.

Data Presentation: Summary of Expected Outcomes

The following tables summarize quantitative data from studies on the parent compound, CX516, which can serve as a benchmark for expected outcomes with CX516-d10.

Table 1: Effects of CX516 on Performance in the Delayed-Nonmatch-to-Sample (DNMS) Task in Rats

| Treatment Group | Performance (% Correct) | Fold Change vs. Control |

| Vehicle Control | 72.7 ± 2.7% | - |

| CX516 | 87.0 ± 3.5% | ~1.2 |

Data adapted from Hampson et al., 1998.[3] Values are mean ± SEM.

Table 2: Effects of CX516 on Hippocampal Neuronal Firing During DNMS Task

| Brain Region | Firing Rate (Pre-CX516) | Firing Rate (Post-CX516) | % Increase |

| CA1/CA3 (Sample Phase) | 2.73 ± 0.21 Hz | 8.81 ± 0.43 Hz | ~223% |

| CA1/CA3 (Delay Phase) | 1.75 ± 0.27 Hz | 5.45 ± 0.42 Hz | ~211% |

| CA1/CA3 (Recognition Phase) | 4.07 ± 0.41 Hz | 11.41 ± 0.61 Hz | ~180% |

Data adapted from Hampson et al., 1998.[9] Values are mean ± SEM.

Experimental Protocols

Pharmacokinetic Studies

Objective: To compare the pharmacokinetic profiles of CX516 and CX516-d10 in rodents.

Protocol:

-

Administer equimolar doses of CX516 and CX516-d10 to separate groups of rodents (e.g., Sprague-Dawley rats) via the intended clinical route (e.g., oral gavage).

-

Collect blood samples at multiple time points post-administration (e.g., 0, 15, 30, 60, 120, 240, 480 minutes).

-

At the final time point, euthanize animals and collect brain tissue.

-

Analyze plasma and brain homogenates for concentrations of CX516 and CX516-d10 using a validated LC-MS/MS method.

-

Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life (t1/2).

Behavioral Assays for Memory Assessment

Objective: To assess hippocampal-dependent spatial learning and memory.[10][11][12][13]

Protocol:

-